![molecular formula C13H22N2O B13797447 4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)
4-Amino-2-[(diethylamino)methyl]-6-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-[(diethylamino)methyl]-6-ethylphenol is an organic compound with a complex structure that includes an amino group, a diethylamino group, and an ethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(diethylamino)methyl]-6-ethylphenol typically involves multiple steps. One common method starts with the nitration of 2-ethylphenol to form 4-nitro-2-ethylphenol. This intermediate is then subjected to reduction reactions to convert the nitro group to an amino group, resulting in 4-amino-2-ethylphenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Additionally, industrial processes often incorporate steps for the purification and isolation of the final product to meet quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-[(diethylamino)methyl]-6-ethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-[(diethylamino)methyl]-6-ethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Amino-2-[(diethylamino)methyl]-6-ethylphenol involves its interaction with specific molecular targets. The amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The phenol group can participate in redox reactions, influencing cellular processes. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-[(diethylamino)methyl]-6-methylphenol
- 4-Amino-2-[(diethylamino)methyl]-6-alkylphenols
- 4-Amino-2-[(diethylamino)methyl]-6-chlorophenol
Uniqueness
4-Amino-2-[(diethylamino)methyl]-6-ethylphenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C13H22N2O |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
4-amino-2-(diethylaminomethyl)-6-ethylphenol |
InChI |
InChI=1S/C13H22N2O/c1-4-10-7-12(14)8-11(13(10)16)9-15(5-2)6-3/h7-8,16H,4-6,9,14H2,1-3H3 |
InChI-Schlüssel |
UNOFMFAMDCPZDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)N)CN(CC)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


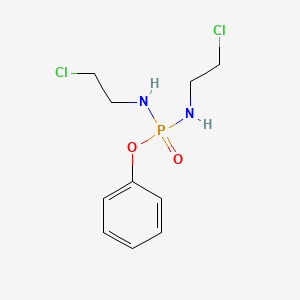
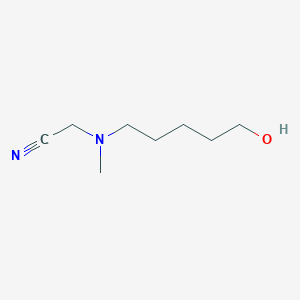

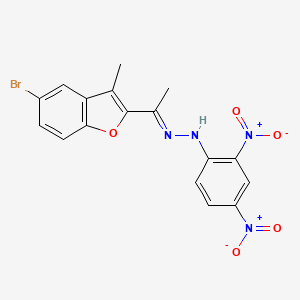


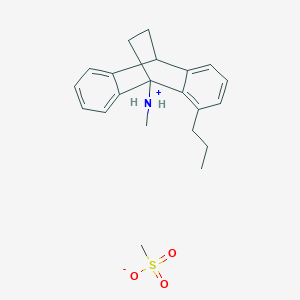
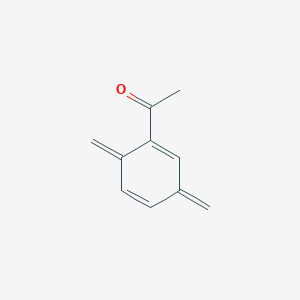
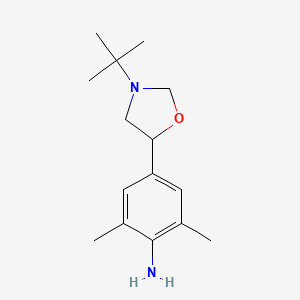
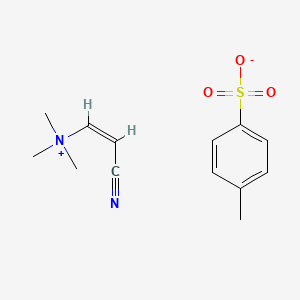
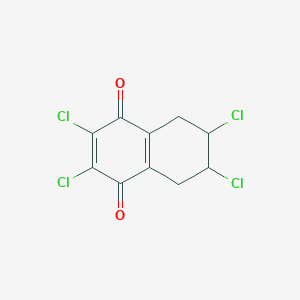
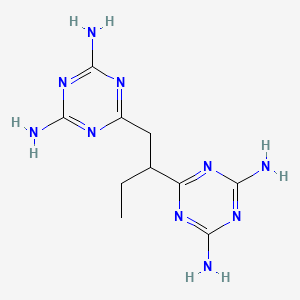
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)

